molecular formula C15H20O B190628 Atractylon CAS No. 6989-21-5

Atractylon

Numéro de catalogue: B190628
Numéro CAS: 6989-21-5
Poids moléculaire: 216.32 g/mol
Clé InChI: TYPSVDGIQAOBAD-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atractylon is a bioactive sesquiterpene (C15H20O) predominantly isolated from Atractylodes species, including A. lancea, A. macrocephala, and A. chinensis. Structurally, it belongs to the eudesmane-type sesquiterpenoids, characterized by a bicyclic framework with a ketone group at the C-2 position . This compound is a volatile compound and a major constituent of the essential oils derived from these medicinal plants, contributing to their pharmacological properties .

Pharmacologically, this compound exhibits antitumor, anti-inflammatory, antiviral, and neuroprotective activities . Notably, its antitumor effects are mediated through mechanisms such as cell cycle arrest (G1 phase), apoptosis induction, and suppression of migration in glioblastoma (GBM) and hepatic cancer cells via SIRT3 signaling . This compound also demonstrates low toxicity in vivo, making it a promising candidate for cancer therapy .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'atractylon peut être isolé des rhizomes séchés d'Atractylodes japonica et d'Atractylodes ovata en utilisant la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) . Le processus d'isolement implique l'extraction des rhizomes avec des solvants organiques, suivie d'une purification par des techniques chromatographiques.

Méthodes de production industrielle : La production industrielle d'this compound implique généralement une extraction à grande échelle à partir de matières végétales. Les rhizomes sont séchés, broyés et soumis à une extraction par solvant. L'extrait est ensuite purifié par HPLC pour obtenir de l'this compound pur .

Analyse Des Réactions Chimiques

Chemical Reactions During Processing

Atractylon can undergo several chemical reactions, particularly during the processing of Rhizoma Atractylodis Macrocephalae (RAM). Stir-frying RAM with wheat bran leads to the generation of new this compound derivatives . This process involves thermal processing of cellulose, hemicellulose, and polysaccharides present in both RAM and wheat bran, resulting in the formation of carbonyl compounds like formaldehyde, acetaldehyde, furfural, and 5-hydroxymethylfurfural .

This compound can then undergo electrophilic reactions with these pyrolytic aldehyde products. For instance, this compound can undergo electrophilic addition with RCHO (where R can be hydrogen, methyl, 2-furanyl, or 5-hydroxymethylfuranyl) to produce a carbinol intermediate (A). Under pyrolytic conditions, this carbinol yields electrophilic species (B), which can be added to another molecule of this compound to form an adduct (C). Further deprotonation of the adduct then yields thermally stable adducts .

Newly Generated this compound Derivatives

During the processing of RAM, several new this compound derivatives can be formed. These include ethylidene-bithis compound, furan-2-methanetriyl-bithis compound, and furan-5-methanediyl-2-methanetriyl-trithis compound .

  • Ethylidene-bithis compound: This derivative features two this compound moieties linked together through a methine in the ethylidene unit, connecting at C-11 and C-11' .
  • Furan-2-methanetriyl-bithis compound: In this compound, the furan ring and two this compound moieties are linked through a methine .
  • Furan-5-methanediyl-2-methanetriyl-trithis compound: This derivative consists of three this compound moieties linked through a methine and a methylene to the furan unit .

Besides these, other compounds such as 5-(hydroxymethyl)furfural, 5-(hydroxymethyl)-2-(dimethoxymethyl)furan, 2,3-dihydro-3,5-dihydroxy-6-methyl-4-pyranone, atractylenolide I, atractylenolide II, atractylenolide III, atractylenolide VII, γ-selinene, and selina-4(14),7(11)-dien-8-one can also be isolated from processed RAM .

Antitumor Activity

This compound has demonstrated antitumor activity, making it a subject of interest in cancer research .

Applications De Recherche Scientifique

Glioblastoma Treatment

Recent studies have highlighted the potential of atractylon in inhibiting glioblastoma tumorigenesis. Research demonstrated that this compound induces apoptosis and inhibits the proliferation of glioblastoma cell lines (C6 and DBTRG) by activating SIRT3 signaling pathways. In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor volume and weight compared to control groups.

Key Findings:

  • Mechanism : this compound promotes G1 phase cell cycle arrest and apoptosis through downregulation of cyclin D1 and upregulation of pro-apoptotic factors like cleaved caspase-3 .
  • In Vivo Study : Mice treated with this compound (20 mg/kg) exhibited a marked decrease in tumor growth after 23 days of administration .

Hepatic Cancer

This compound has also shown promise in treating hepatic cancer. Studies indicated that it inhibits the proliferation of hepatic cancer cells (e.g., HepG2) and promotes apoptosis through mitochondrial pathways.

Key Findings:

  • Tumor Volume Reduction : In NOD/SCID mice models, this compound treatment (5-10 mg/kg) resulted in significant reductions in tumor volume over a 15-day period .
  • Mechanism : this compound's effects are linked to its ability to induce oxidative stress responses that lead to apoptosis in cancer cells .

Intestinal Cancer

The compound has been investigated for its effects on intestinal cancer cells, showing potential in inhibiting cell proliferation via the PI3K/AKT/mTOR signaling pathway.

Key Findings:

  • Cell Proliferation : this compound at concentrations of 15 mg/mL and 30 mg/mL significantly reduced the growth of HT29 intestinal cancer cells, promoting apoptosis as confirmed by TUNEL staining .

Antiviral Activity

This compound exhibits antiviral properties, particularly against influenza A virus (IAV). Studies have shown that it alleviates IAV-induced lung injury through modulation of immune responses.

Key Findings:

  • Immune Modulation : this compound treatment (10–40 mg/kg) increased levels of interferon-beta while decreasing pro-inflammatory cytokines such as IL-6 and TNF-α in infected mice .
  • Mechanism : The compound activates Toll-like receptor 7 signaling pathways, which play a crucial role in antiviral immunity .

Neuroprotective Effects

This compound has been identified as a dopamine D2 receptor agonist, showing potential neuroprotective effects in models of Parkinson's disease.

Key Findings:

  • Motor Function Improvement : In MPTP-induced mouse models, this compound administration improved motor deficits and protected dopaminergic neurons from degeneration .

Summary Table of this compound Applications

Application AreaStudy FocusKey FindingsReference
AnticancerGlioblastomaInduces apoptosis; reduces tumor volume
Hepatic CancerInhibits proliferation; promotes apoptosis
Intestinal CancerInhibits proliferation via PI3K/AKT/mTOR pathway
AntiviralInfluenza A VirusModulates immune response; alleviates lung injury
NeuroprotectionParkinson's DiseaseImproves motor function; protects dopaminergic neurons

Comparaison Avec Des Composés Similaires

Atractylon shares structural and functional similarities with other sesquiterpenes found in Atractylodes species, including hinesol, β-eudesmol, and atractylenolides I-III. Below is a comparative analysis of their pharmacological profiles, mechanisms, and roles in traditional medicine.

Pharmacological Activities

Antitumor Effects

Compound Mechanism of Action Key Findings
This compound Activates SIRT3, inducing G1 arrest and apoptosis Reduces glioblastoma proliferation (IC₅₀: 100 μM in vitro) .
Hinesol Inhibits tumor growth via undefined pathways Suppresses gastric cancer growth; synergistic with β-eudesmol .
β-Eudesmol Anti-angiogenic and pro-apoptotic effects Inhibits tumor angiogenesis in vivo (30 mg/kg dose) .
Atractylenolide I Modulates PI3K/AKT pathway Less potent than this compound in antitumor activity .

Anti-Inflammatory and Analgesic Effects

Compound Target Pathway/Enzyme Efficacy vs. This compound
This compound Inhibits 5-lipoxygenase (IC₅₀: 12.5 μM) Moderate selectivity for 5-LOX over COX-1 .
Hinesol Reduces prostaglandin synthesis Weak anti-inflammatory activity compared to this compound .
β-Eudesmol Suppresses NF-κB signaling Comparable to this compound in reducing inflammation .

Neuroprotective and Gastrointestinal Effects

  • This compound : Protects against neuronal oxidative stress via Nrf2 activation .
  • β-Eudesmol : Enhances gastrointestinal motility and regulates gut function .
  • Hinesol : Exhibits antigastric ulcer activity by reducing gastric acid secretion .

Geographic and Genetic Variability

The relative concentrations of this compound, hinesol, and β-eudesmol in Atractylodes lancea rhizomes vary significantly by geographic origin, influencing their therapeutic profiles:

  • This compound-Dominant Chemotypes : Found in Mao Mountain (China), associated with higher antitumor activity .
  • Hinesol/β-Eudesmol-Dominant Chemotypes : Predominant in Shaanxi and Hubei (China), linked to gastrointestinal benefits .
  • Genetic Heritability : this compound content shows high heritability (H² = 0.86), making clonal propagation viable for consistent production .

Key Research Findings and Clinical Implications

Mechanistic Superiority of this compound : Unlike hinesol and β-eudesmol, this compound uniquely activates SIRT3, a tumor suppressor, offering specificity in glioblastoma therapy .

Synergistic Interactions : this compound and β-eudesmol combined show enhanced anti-angiogenic effects in colorectal cancer models .

Stability Challenges : this compound’s instability necessitates processing techniques (e.g., stir-frying with wheat bran) to convert it into stable derivatives like furan-5-methanediyl-trithis compound .

Pharmacokinetics : this compound exhibits higher bioavailability (AUC₀–t = 1,240 ng·h/mL) compared to β-eudesmol (AUC₀–t = 98 ng·h/mL) in vivo .

Activité Biologique

Atractylon, a sesquiterpene lactone derived from the rhizomes of Atractylodes lancea and Atractylodes chinensis, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms in cancer treatment and antiviral properties, supported by relevant research findings and data.

Overview of this compound

This compound is primarily known for its role in traditional medicine, where it has been used for its anti-inflammatory and digestive properties. Recent studies have expanded its profile to include potent anticancer and antiviral effects.

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including hepatic cancer cells such as HepG2 and MHCC97H. The mechanism involves:
    • Mitochondrial Pathway Activation : this compound decreases mitochondrial membrane potential (ΔΨm\Delta \Psi m), increases reactive oxygen species (ROS) levels, inhibits anti-apoptotic proteins (Bcl-2), and promotes pro-apoptotic proteins (Bax and cleaved caspase-3) .
    • Epithelial-Mesenchymal Transition (EMT) Inhibition : It inhibits migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and blocking EMT processes .
  • Inhibition of Cell Proliferation : Studies demonstrate that this compound significantly reduces cell proliferation rates in hepatic cancer cell lines. For instance, in vitro studies showed a marked decrease in the proliferative ability of HepG2 cells following treatment with this compound .
  • Regulation of Non-coding RNAs : Recent findings suggest that this compound may regulate specific long non-coding RNAs (lncRNAs), which are implicated in cancer progression. For example, TMPO-AS1 and CCDC183-AS1 were identified as potential targets for therapeutic intervention .

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition when administered at doses of 5 and 10 mg/kg via intragastric administration. Tumor volume measurements indicated a substantial reduction compared to control groups .
  • Cell Line Studies : Flow cytometry analyses revealed that this compound increased early apoptosis rates in HepG2 cells from 0.22% (control) to 49.9% at 20 µM concentration, while late apoptosis was notably higher in MHCC97H cells treated with this compound .

Antiviral Activity

This compound also exhibits antiviral properties, particularly against influenza A virus (IAV).

  • Protective Effects Against IAV : In vivo studies indicated that this compound could significantly mitigate lung injury caused by IAV infection, as evidenced by reduced lung indexes and histological improvements post-treatment .
  • Mechanism of Action : The antiviral effects are attributed to the modulation of immune responses and direct inhibition of viral replication pathways. This compound's ability to alter intracellular pH levels may hinder viral entry and fusion processes .

Comparative Data Table

Biological ActivityMechanismReference
Induction of ApoptosisDecreased ΔΨm\Delta \Psi m, increased ROS
Inhibition of Cell ProliferationReduced proliferation rates in HepG2 cells
EMT InhibitionDownregulation of MMPs
Antiviral ActivityMitigation of IAV-induced lung injury

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie atractylon's anti-cancer effects in hepatic carcinoma?

this compound inhibits hepatic cancer progression by modulating long non-coding RNAs (lncRNAs) such as TMPO-AS1 and CCDC183-AS1. High-throughput sequencing identified 39 upregulated and 39 downregulated mRNAs, along with differentially expressed lncRNAs, in treated HepG2 cells. Functional validation via siRNA knockdown (siTMPO-AS1) and overexpression vectors (oeCCDC183-AS1) confirmed that this compound suppresses proliferation, invasion, and migration while promoting apoptosis. Key mechanisms include downregulation of N-cadherin, MMP-2, and upregulation of E-cadherin, indicating inhibition of epithelial-mesenchymal transition (EMT) .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers mitochondrial-mediated apoptosis by reducing mitochondrial membrane potential (ΔΨm) and increasing reactive oxygen species (ROS). In hepatic cancer cells, it downregulates anti-apoptotic Bcl-2, upregulates pro-apoptotic Bax, and activates cleaved caspase-3. These effects were validated using flow cytometry, Rhodamine 123 staining, and Western blotting .

Q. What pharmacological activities beyond anticancer effects are associated with this compound?

this compound exhibits antiviral (via TLR7/IFN-β signaling in influenza A), anti-inflammatory (suppressing COX-2 and iNOS in RAW 264.7 macrophages), and antihepatotoxic properties (scavenging CCl₃ radicals in liver injury models). In vivo studies in mice demonstrated reduced pro-inflammatory cytokines (IL-6, TNF-α) and alleviated pulmonary damage .

Advanced Research Questions

Q. How can researchers address contradictions in transcriptomic data when studying this compound's effects?

Contradictions in lncRNA/mRNA profiles (e.g., varying expression levels across studies) require multi-step validation:

  • Primary screening : Use high-throughput sequencing to identify differentially expressed genes.
  • In vitro/in vivo validation : Apply RT-qPCR and functional assays (e.g., wound healing, Matrigel invasion) to confirm targets like TMPO-AS1 and CCDC183-AS1.
  • Mechanistic consistency : Cross-validate findings with protein-level analysis (Western blot for EMT markers) and apoptosis assays .

Q. What experimental strategies are recommended for validating lncRNA targets modulated by this compound?

  • Knockdown/overexpression : Use siRNA (e.g., siTMPO-AS1) or overexpression vectors (e.g., oeCCDC183-AS1) to perturb target lncRNAs.
  • Functional rescue experiments : Assess if silencing/overexpression reverses this compound's effects on proliferation (MTT/colony formation) and apoptosis (flow cytometry).
  • Pathway mapping : Construct competing endogenous RNA (ceRNA) networks to link lncRNAs with downstream mRNAs/proteins .

Q. How do genetic and environmental factors influence the phytochemical composition of Atractylodes species containing this compound?

this compound content varies by chemotype:

  • Genetic factors : Clonal propagation of A. lancea shows high heritability (0.86 for this compound), making genotype a dominant driver.
  • Environmental factors : While geographic location (e.g., Hokkaido vs. Ibaraki) minimally affects this compound levels, chemotypes like "Mount Maoshan" (high this compound/atractylodin) differ from "Hubei" (high β-eudesmol/hinesol). Standardization requires HPLC/GC-MS quantification .

Q. What methodological considerations are critical in pharmacokinetic studies of this compound?

  • Analytical validation : Use GC-MS with parameters like HP-5 columns and nitrogen carriers for plasma quantification. Ensure recovery rates >90% and RSD <10% via ethyl acetate–hexane extraction.
  • Stability testing : Assess freeze-thaw cycles and short-term storage to confirm no degradation.
  • Pharmacokinetic parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental models. Note low oral bioavailability despite high doses .

Q. How does this compound modulate the PI3K/AKT/mTOR pathway in intestinal cancer models?

this compound (15–30 mg/mL) suppresses PI3K/AKT/mTOR signaling in HT29 cells, reducing Bcl-2 and increasing Caspase-3. Methodologically:

  • Proliferation assays : CCK-8 and EdU staining show dose-dependent inhibition.
  • Apoptosis quantification : TUNEL staining confirms increased apoptosis at 30 mg/mL.
  • Pathway analysis : RT-PCR and Western blotting reveal downregulation of PI3K, AKT, and mTOR mRNA/protein levels .

Propriétés

IUPAC Name

(4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPSVDGIQAOBAD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1CC3C(=C)CCCC3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220170
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6989-21-5
Record name Atractylon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6989-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Atractylon
Atractylon
Atractylon
Atractylon
Atractylon
Atractylon

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.